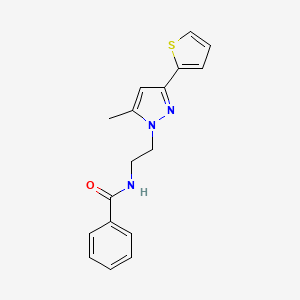

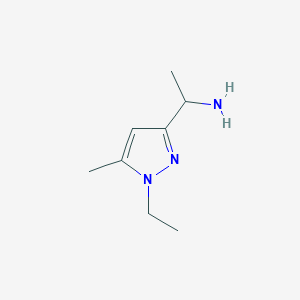

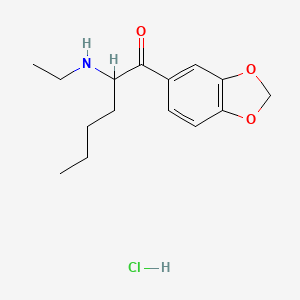

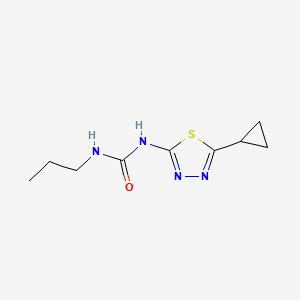

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-N'-propylurea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-N’-propylurea” is a chemical compound that belongs to the class of organic compounds known as thiadiazoles. Thiadiazoles are organoheterocyclic compounds containing a ring made up of two nitrogen atoms, two carbon atoms, and one sulfur atom .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiadiazole ring attached to a cyclopropyl group at one end and a propylurea group at the other end .Chemical Reactions Analysis

As a urea derivative, this compound might participate in reactions typical for ureas, such as hydrolysis. The thiadiazole ring could potentially undergo reactions with electrophiles .科学的研究の応用

Antimicrobial and Antifungal Applications

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-N'-propylurea derivatives have shown promise in antimicrobial and antifungal applications. For instance, compounds with thiadiazole moieties have demonstrated potent antimicrobial properties against a range of microbes (Ravindra Kumar & Hament Panwar, 2015). Similarly, other derivatives have been synthesized for potential antibacterial and antifungal activities, as seen in the synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives (Husam A. Ameen & Ahlam J. Qasir, 2017).

Anticancer Activity

Compounds containing the 1,3,4-thiadiazole structure have shown significant potential in anticancer research. A study synthesizing derivatives linked with phenyl thiourea, benzothiazole, and imidazo[2,1-b][1,3,4]thiadiazole demonstrated potent antileukemic activity, particularly against Human Leukemia-60 cell lines (Stephen Paul Avvaru et al., 2020). In another study, disulfide derivatives containing 1,3,4-thiadiazole moiety exhibited significant antiproliferative activities against various cancer cell lines, offering a new pathway for antitumor agent research (L. Sha et al., 2015).

Insecticidal Activities

Thiadiazole derivatives have also been explored for their insecticidal properties. For example, N-(substitutedaryloxyacetyl amino)-N'-(1-methylcyclohexylacyl) thiourea and its cyclization products showed promising insecticidal activities, illustrating the potential for these compounds in agricultural applications (L. Jia, 2015).

Diuretic and QSAR Analysis

Investigations into the diuretic activity of N-(1,3,4-thiadiazol-2-yl)substituted amides of alkanecarboxylic acids, closely related to the chemical structure , have shown pronounced diuretic properties. This study not only highlighted their potential as diuretic agents but also conducted a quantitative structure-activity relationship (QSAR) analysis, which is crucial for predicting the activity of new potential diuretics (І. Drapak, 2019).

Dyeing Performance in Textiles

The derivatives of thiadiazoles, such as N4-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine, have been utilized in the synthesis of acid dyes for textile applications, demonstrating their versatility beyond medicinal chemistry (G. Malik et al., 2018).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-propylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4OS/c1-2-5-10-8(14)11-9-13-12-7(15-9)6-3-4-6/h6H,2-5H2,1H3,(H2,10,11,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFOQHUQZHHVXHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)NC1=NN=C(S1)C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(dimethylamino)ethyl]-1H-indol-5-amine](/img/structure/B2422553.png)

![1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-ethylurea](/img/structure/B2422556.png)

![N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2422562.png)

![2-((4-bromobenzyl)thio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2422564.png)

![(2,5-Dioxo-hexahydro-imidazo[4,5-d]-imidazol-1-yl)-acetic acid](/img/structure/B2422567.png)

![2-((6-(4-chlorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2422568.png)